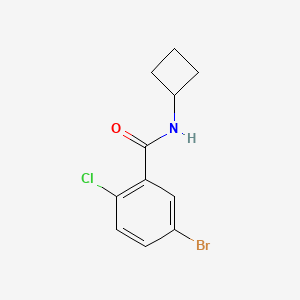![molecular formula C9H8N4O3 B7861035 [1-(4-Nitrophenyl)triazol-4-yl]methanol](/img/structure/B7861035.png)
[1-(4-Nitrophenyl)triazol-4-yl]methanol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[1-(4-Nitrophenyl)triazol-4-yl]methanol: is a chemical compound that belongs to the class of triazole derivatives Triazoles are heterocyclic compounds containing three nitrogen atoms in a five-membered ring
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [1-(4-Nitrophenyl)triazol-4-yl]methanol typically involves the following steps:
Formation of the Triazole Ring: : The triazole ring can be synthesized through the reaction of hydrazine with a nitrile in the presence of a strong acid or base.
Introduction of the Nitro Group: : The nitro group can be introduced via nitration of the aromatic ring using nitric acid and sulfuric acid.
Attachment of the Methanol Group: : The methanol group can be introduced through a nucleophilic substitution reaction.
Industrial Production Methods
In an industrial setting, the compound can be produced using continuous flow reactors, which allow for better control of reaction conditions and improved safety. The use of catalysts and optimized reaction conditions can enhance the yield and purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Oxidation: : The nitro group in the compound can undergo oxidation to form nitroso compounds or further oxidized products.
Reduction: : The nitro group can be reduced to an amino group using reducing agents like hydrogen or iron in acidic conditions.
Substitution: : The nitro group can participate in electrophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: : Potassium permanganate, hydrogen peroxide.
Reduction: : Iron powder, hydrogen gas, palladium on carbon.
Substitution: : Halogenating agents like bromine or chlorine, strong acids or bases.
Major Products Formed
Oxidation: : Nitroso derivatives, nitrate esters.
Reduction: : Amines, hydrazines.
Substitution: : Halogenated derivatives, sulfonated products.
Applications De Recherche Scientifique
[1-(4-Nitrophenyl)triazol-4-yl]methanol: has several applications in scientific research:
Chemistry: : Used as an intermediate in the synthesis of more complex molecules.
Biology: : Studied for its potential biological activities, such as antimicrobial and anticancer properties.
Medicine: : Investigated for its therapeutic potential in treating various diseases.
Industry: : Utilized in the development of new materials and chemical processes.
Mécanisme D'action
The mechanism by which [1-(4-Nitrophenyl)triazol-4-yl]methanol exerts its effects involves its interaction with specific molecular targets and pathways. The nitro group can act as an electrophile, reacting with nucleophiles in biological systems. The triazole ring can bind to enzymes or receptors, influencing their activity.
Comparaison Avec Des Composés Similaires
[1-(4-Nitrophenyl)triazol-4-yl]methanol: can be compared to other triazole derivatives, such as 1,2,4-triazole and 1,3,4-thiadiazole . While these compounds share structural similarities, the presence of the nitro group in this compound gives it unique chemical and biological properties.
List of Similar Compounds
1,2,4-Triazole
1,3,4-Thiadiazole
1,2,3-Triazole
1,3,5-Triazine
Propriétés
IUPAC Name |
[1-(4-nitrophenyl)triazol-4-yl]methanol |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H8N4O3/c14-6-7-5-12(11-10-7)8-1-3-9(4-2-8)13(15)16/h1-5,14H,6H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFGKSJKCMZAEF-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1N2C=C(N=N2)CO)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H8N4O3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
220.18 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.














